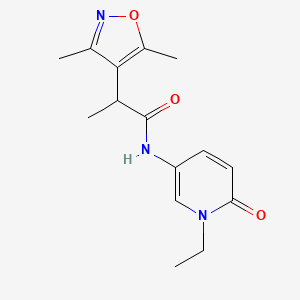
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide, also known as DOPP, is a synthetic compound that has been widely studied for its potential applications in scientific research. DOPP is a complex molecule that has been synthesized using various methods, and its mechanism of action has been investigated in detail.
Applications De Recherche Scientifique
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide has been studied extensively for its potential applications in scientific research. It has been shown to have antimicrobial activity against various strains of bacteria and fungi, making it a promising candidate for the development of new antibiotics. 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to have neuroprotective effects.
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory molecules. This inhibition can lead to a reduction in inflammation, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. Additionally, 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide has been shown to have antimicrobial activity against various strains of bacteria and fungi. In vivo studies have shown that 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide can improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide has been shown to have a range of potential applications in scientific research, making it a versatile compound. However, one limitation of using 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide in lab experiments is that its synthesis can be challenging, and the yield can vary depending on the method used.
Orientations Futures
There are many potential future directions for the study of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide. One area of research could focus on improving the synthesis method to increase the yield and purity of the compound. Additionally, further studies could investigate the potential use of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide in the treatment of various diseases, such as cancer, Alzheimer's disease, and other neurodegenerative diseases. Another area of research could focus on developing new derivatives of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide with improved properties, such as increased potency or selectivity. Overall, the study of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide has the potential to lead to the development of new treatments for a range of diseases and conditions.
Méthodes De Synthèse
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide has been synthesized using various methods, including the reaction of 3,5-dimethyl-4-(2-oxoethyl)oxazole with 3-aminopyridine in the presence of acetic anhydride and triethylamine. Another method involves the reaction of 3,5-dimethyl-4-(2-hydroxyethyl)oxazole with 3-aminopyridine in the presence of acetic anhydride and triethylamine. The yield of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide using these methods ranges from 40% to 70%.
Propriétés
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-5-18-8-12(6-7-13(18)19)16-15(20)9(2)14-10(3)17-21-11(14)4/h6-9H,5H2,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYLMKBZUALRQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=CC1=O)NC(=O)C(C)C2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl)oxy]phenyl]-1,3,4-oxadiazole](/img/structure/B7572302.png)

![5-[3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propyl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7572313.png)
![Methyl 2-[4-[(2-tert-butyl-1,3-benzoxazol-5-yl)sulfamoyl]phenoxy]acetate](/img/structure/B7572321.png)
![2-[3-(dimethylamino)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7572322.png)
![3-(3-Azaspiro[5.5]undecan-3-yl)oxolan-2-one](/img/structure/B7572323.png)

![Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572354.png)

![5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one](/img/structure/B7572368.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[(3,5-dimethoxyphenyl)methyl]ethanamine](/img/structure/B7572373.png)
![(2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7572374.png)
![[4-(2-Methylanilino)piperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7572391.png)
